molecular formula C5H11ClN2O2 B2362066 4-Nitropiperidine hydrochloride CAS No. 1881295-85-7

4-Nitropiperidine hydrochloride

Cat. No. B2362066
CAS RN: 1881295-85-7
M. Wt: 166.61
InChI Key: JUUBXCYNOAXAIL-UHFFFAOYSA-N
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Description

4-Nitropiperidine hydrochloride is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Physical And Chemical Properties Analysis

The molecular formula of 4-Nitropiperidine hydrochloride is C5H11ClN2O2 . Its average mass is 166.606 Da and its monoisotopic mass is 166.050903 Da .

Scientific Research Applications

1. Porous Organic Hydrate Crystals

4-Nitropiperidine hydrochloride is involved in the formation of porous crystals stabilized by cation–π and NO2⋯Cl− interactions. These crystals, which involve water clusters with a T5(2) motif in the channels, can reversibly release and re-uptake water molecules. Solid-state 17O NMR spectroscopy has been used to analyze the behavior of these water molecules, providing insights into the dynamic behavior of water clusters in such structures (Yamada et al., 2015).

2. Environmental Remediation

Research has been conducted on the removal of nitro compounds like 4-nitroaniline and 2-amino-3-nitropyridine from water, which are commonly used in industrial activities. A study presented an efficient nanosorbent for removing these compounds from aqueous solutions, which could be significant in environmental cleanup efforts (Mahmoud et al., 2016).

3. Photochemical Studies

The photochemical reduction of 4-nitropyridine has been investigated, highlighting the process of photoreduction to form 4-hydroxylaminopyridine. This study provides valuable information for understanding the photoreduction mechanisms of nitro compounds (Hashimoto et al., 1971).

4. Chemical Synthesis and Investigation

4-Nitropiperidine hydrochloride is used in the synthesis of various compounds. For example, its derivative has been used in the synthesis of potassium and sodium 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl, which can be employed as spin probes in the investigation of ionic liquids (Strehmel et al., 2008).

5. Understanding Electrochemical Reduction

The electrochemical reduction of 4-nitropyridine in aqueous medium has been examined, providing insights into the reduction mechanisms of aromatic nitro compounds. This research is significant for understanding the electrochemical processes in various nitro compounds (Lacasse et al., 1993).

Safety and Hazards

Piperidine derivatives can be hazardous. They may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in the research of 4-Nitropiperidine hydrochloride could include developing new synthetic methods for the preparation of the compound and investigating its biological activity against other types of cancer cells.

properties

IUPAC Name

4-nitropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h5-6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBXCYNOAXAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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